molecular formula C15H19N5O2 B2932332 2-methyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 2034418-18-1

2-methyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2932332
CAS No.: 2034418-18-1
M. Wt: 301.35
InChI Key: JWMQKGVGMBVRTB-UHFFFAOYSA-N
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Description

2-methyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinones. This compound is characterized by its unique structure, which includes a pyridazinone core, a piperidine ring, and a pyrazole moiety. These structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyridazinone intermediate.

    Attachment of the Pyrazole Moiety: The final step involves the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are typical reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-methyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Studies focus on its effects on different physiological pathways, including its potential as an anti-inflammatory or anticancer agent.

    Chemical Biology: The compound is used to probe biological systems and understand the mechanisms of disease.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit a key enzyme in a metabolic pathway, thereby reducing the production of a harmful metabolite.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-6-(3-(1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one: Lacks the methyl group on the pyrazole ring.

    2-methyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrimidin-4(3H)-one: Contains a pyrimidinone core instead of a pyridazinone core.

Uniqueness

The presence of the methyl group on the pyrazole ring and the specific arrangement of the piperidine and pyridazinone rings confer unique chemical properties and biological activities to 2-methyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one. These features distinguish it from similar compounds and make it a valuable molecule for research and development.

Properties

IUPAC Name

2-methyl-6-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-18-9-7-12(16-18)11-4-3-8-20(10-11)15(22)13-5-6-14(21)19(2)17-13/h5-7,9,11H,3-4,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMQKGVGMBVRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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